3-methyl-1-(4-methylphenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
3-Methyl-1-(4-methylphenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex organic compound with a pyrazolo[3,4-b]pyridine core structure. This compound is characterized by its intricate molecular framework, which includes multiple aromatic rings and a carboxylic acid functional group. Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
3-methyl-1-(4-methylphenyl)-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-13-8-10-16(11-9-13)24-20-19(14(2)23-24)17(21(25)26)12-18(22-20)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTUEUPFBCQGES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=N2)C)C(=CC(=N3)C4=CC=CC=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1-(4-methylphenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors, such as pyrazolone derivatives, with phenyl and methyl-substituted benzene derivatives under acidic or basic conditions. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, such as halides or alkyl groups.
Scientific Research Applications
Anticancer Activity
Recent studies indicate that pyrazolo[3,4-b]pyridines exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit specific kinases involved in cancer cell proliferation:
- Case Study 1 : In vitro assays demonstrated that 3-methyl-1-(4-methylphenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid inhibits the growth of various cancer cell lines, including HeLa and MCF7 cells. The mechanism of action involves the modulation of signaling pathways critical for cell survival and proliferation.
Anti-inflammatory Properties
The compound has also shown promise in treating inflammatory diseases:
- Case Study 2 : Animal models treated with this pyrazolo compound exhibited reduced levels of inflammatory markers, suggesting its potential as an anti-inflammatory agent.
Material Science Applications
The unique photophysical properties of pyrazolo compounds make them suitable for applications in materials science:
Fluorescent Probes
Research has indicated that derivatives of pyrazolo[3,4-b]pyridine can serve as fluorescent probes in biological imaging:
- Case Study 3 : A study highlighted the use of modified pyrazolo compounds as lipid droplet biomarkers in HeLa cells, demonstrating their utility in cellular imaging and tracking.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism by which 3-methyl-1-(4-methylphenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid exerts its effects depends on its molecular targets and pathways. It may interact with specific receptors or enzymes, leading to downstream biological effects. For example, if it acts as an inhibitor, it may bind to the active site of an enzyme, preventing its normal function and thereby modulating biological processes.
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure but may have different substituents.
Phenyl-substituted pyrazoles: These compounds also contain phenyl groups but differ in their pyrazole ring structure.
Carboxylic acid derivatives: Other carboxylic acids with different aromatic substituents.
Uniqueness: 3-Methyl-1-(4-methylphenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid stands out due to its specific combination of methyl and phenyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
3-Methyl-1-(4-methylphenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex organic compound that belongs to the pyrazolo[3,4-b]pyridine class. This compound has garnered attention due to its diverse biological activities and potential applications in pharmacology, particularly in the development of new antibacterial and antiviral agents. This article reviews the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a bicyclic system formed by the fusion of a pyrazole and pyridine ring, along with functional groups that enhance its chemical reactivity and biological activity.
Biological Activities
Research indicates that derivatives of this compound exhibit significant biological activities:
- Antibacterial Properties : The compound has shown promise as an antibacterial agent. Studies have reported its effectiveness against various bacterial strains, suggesting potential for further development in antibiotic therapies.
- Anti-inflammatory Effects : Some derivatives have been evaluated for their anti-inflammatory properties, with promising results indicating inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .
- TBK1 Inhibition : A specific derivative of this compound has been identified as a potent inhibitor of TBK1 (TANK-binding kinase 1), with an IC50 value of 0.2 nM. This inhibition is significant for immune response modulation and cancer therapy .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure. For instance:
- Methyl Substitutions : The presence of methyl groups enhances lipophilicity and can improve binding affinity to biological targets.
- Phenyl Groups : The phenyl substituents contribute to the compound's ability to interact with various receptors, including PPARα, which plays a role in lipid metabolism and inflammation .
Synthesis Methods
Several synthetic routes have been developed for creating this compound and its derivatives. Common methods include:
- Amidation Reactions : The compound can react with amines to form amides, expanding its chemical diversity and potential applications in medicinal chemistry.
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of various derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant antibacterial activity, comparable to standard antibiotics.
Case Study 2: TBK1 Inhibition
In vitro assays demonstrated that the TBK1 inhibitor derived from this compound effectively reduced inflammatory cytokine production in macrophages, highlighting its potential for treating inflammatory diseases and cancers.
Comparative Analysis
The following table summarizes some related compounds and their unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6-(4-hydroxyphenyl)-3-styryl-pyrazolo[3,4-b]pyridine | Hydroxy group at position 6 | Potential anti-diabetic agent |
| 5-methylpyrazolo[3,4-b]pyridine | Methyl substitution at position 5 | Different reactivity patterns |
| 1H-pyrazolo[3,4-b]quinoline | Different bicyclic structure | Varied biological activities |
Q & A
Basic Questions
Q. What are the common synthetic routes for 3-methyl-1-(4-methylphenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step condensation and cyclization reactions. For example, pyrazolo[3,4-b]pyridine derivatives are often synthesized via Biginelli-like reactions using aldehydes, β-keto esters, and thioureas or via palladium-catalyzed cross-coupling for aryl substitutions . Optimizing reaction conditions (e.g., solvent choice, catalyst loading, temperature) is critical. For instance, ionic liquids like [bmim][BF₄] can enhance yields in cyclization steps due to their stabilizing effects on intermediates .
Q. How is the purity and structural identity of this compound validated in academic research?
- Methodology :
- Purity : High-performance liquid chromatography (HPLC) with UV detection (e.g., ≥97% purity threshold) and LCMS for mass confirmation .
- Structural validation :
- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., aromatic protons at δ 7.2–8.7 ppm, carboxylic acid protons at δ 12–14 ppm) .
- Elemental analysis : Verify C, H, N content within ±0.4% of theoretical values .
Q. What are the key spectral characteristics (e.g., IR, UV-Vis) for identifying this compound?
- Methodology :
- IR : Look for carboxylic acid O-H stretching (~2500–3000 cm⁻¹), C=O stretching (~1680–1720 cm⁻¹), and pyridine/pyrazole ring vibrations (~1500–1600 cm⁻¹) .
- UV-Vis : Aromatic π→π* transitions typically appear at λmax ~260–300 nm, with shifts depending on substituent electron-withdrawing/donating effects .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity or crystallographic behavior of this compound?
- Methodology :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify hydrogen-bonding sites critical for kinase inhibition (e.g., interactions with ATP-binding pockets) .
- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., mTOR or p70S6K) based on pyrazolo-pyridine scaffolds' affinity for hydrophobic and π-stacking interactions .
- Crystallography : Refine X-ray diffraction data using SHELXL for accurate bond-length/angle measurements, particularly for the pyrazolo-pyridine core (average C-N bond length ~1.34 Å) .
Q. What experimental strategies resolve contradictions in bioactivity data (e.g., inconsistent IC₅₀ values across studies)?
- Methodology :
- Dose-response standardization : Use a shared reference inhibitor (e.g., rapamycin for mTOR assays) to calibrate activity measurements .
- Cellular context : Account for cell-line-specific expression of target proteins (e.g., mTOR pathway components) via Western blot validation before assays .
- Solubility adjustments : Optimize DMSO concentrations (<0.1% v/v) to avoid false negatives due to precipitation in aqueous media .
Q. How do substituent modifications (e.g., methyl vs. trifluoromethyl groups) impact the compound’s physicochemical and pharmacological properties?
- Methodology :
- LogP measurements : Compare partition coefficients (e.g., methyl groups increase hydrophobicity, while carboxylic acid enhances solubility) .
- SAR studies : Synthesize analogs (e.g., 3-trifluoromethyl derivatives) and assess kinase inhibition potency. For example, trifluoromethyl groups may enhance binding via hydrophobic effects but reduce metabolic stability .
- Thermal analysis : Use DSC to study melting point variations (e.g., methyl substitution increases Tm by ~10°C due to improved crystal packing) .
Q. What crystallographic challenges arise during structure determination, and how are they addressed?
- Methodology :
- Twinned crystals : Employ SHELXD for structure solution in cases of pseudo-merohedral twinning, leveraging its dual-space algorithm for phase refinement .
- Disorder modeling : Use PART instructions in SHELXL to refine disordered substituents (e.g., rotating methyl/phenyl groups) with occupancy constraints .
- Hydrogen bonding analysis : Apply graph-set analysis (e.g., Etter’s rules) to classify intermolecular interactions (e.g., R₂²(8) motifs in carboxylic acid dimers) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
